molecular formula C8H10N2O3 B11961149 1-Hydroxy-3-(2-methoxyphenyl)urea CAS No. 28788-16-1

1-Hydroxy-3-(2-methoxyphenyl)urea

Cat. No.: B11961149
CAS No.: 28788-16-1
M. Wt: 182.18 g/mol
InChI Key: COMLPHNLUWETPU-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxy group and a methoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyaniline with phosgene to form the corresponding isocyanate, which is then reacted with hydroxylamine to yield the desired product. The reaction conditions often include the use of solvents such as benzene or toluene and may require temperature control to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields carbonyl compounds, while reduction of the nitro group results in amines .

Scientific Research Applications

1-Hydroxy-3-(2-methoxyphenyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Hydroxy-3-(4-methoxyphenyl)urea
  • 1-Hydroxy-3-(2-chlorophenyl)urea
  • 1-Hydroxy-3-(2-nitrophenyl)urea

Comparison: 1-Hydroxy-3-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group at the ortho position, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

CAS No.

28788-16-1

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-hydroxy-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C8H10N2O3/c1-13-7-5-3-2-4-6(7)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11)

InChI Key

COMLPHNLUWETPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NO

Origin of Product

United States

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